4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate
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Overview
Description
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate is an organic compound characterized by its complex structure, which includes aromatic rings, nitro groups, and imine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then esterified with 3-methylbenzoic acid under acidic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Conversion of the imine to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate
- 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methylbenzoate
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate is unique due to the specific positioning of the methyl and nitro groups, which can influence its reactivity and interaction with biological targets. The presence of the imine group also adds to its versatility in forming covalent bonds with nucleophiles.
This compound’s distinct structure and functional groups make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H20N2O4/c1-15-5-4-6-19(12-15)23(26)29-22-10-8-18(13-21(22)25(27)28)14-24-20-9-7-16(2)11-17(20)3/h4-14H,1-3H3 |
InChI Key |
LDAKHQJQRVKNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=C(C=C(C=C3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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